1-(Heptan-2-YL)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential .Scientific Research Applications
Piperidine Alkaloids and Their Derivatives
Piperidine alkaloids, such as those derived from Piper tuberculatum, are of interest due to their unique structural features and potential biological activities. For instance, piperdardine, a piperidine alkaloid, has been isolated and characterized, showcasing the diversity of structures and potential applications of piperidine derivatives in pharmacology and organic chemistry (Araújo-Júnior et al., 1997).
Chemical Synthesis and Reactions
The reactivity of piperidine derivatives has been widely studied. For instance, research on [1-(6-acetyl-2-naphthyl)piperidin-4-yl]methyl 4-methylbenzenesulfonate and its reaction with nucleophiles in DMF–K2CO3 offers insights into the synthesis of various piperidine-related compounds (Ceh & Petrič, 2000). Additionally, stereocontrolled approaches to synthesizing 1-azabicyclo[4.1.0]heptanes and their application in creating trans-2,6-disubstituted piperidines are significant for medicinal chemistry (Wynne et al., 2008).
Piperidine in Medicinal Chemistry
Piperidine derivatives play a crucial role in medicinal chemistry. The synthesis of compounds like 3-(pyrrolidin-1-yl)piperidine, which is important for developing pharmaceuticals, demonstrates the relevance of piperidine structures in drug design (Smaliy et al., 2011).
Applications in Corrosion Inhibition
The study of piperidine derivatives in corrosion inhibition, particularly for the protection of iron, highlights the industrial applications of these compounds. Quantum chemical and molecular dynamic simulation studies have been conducted to understand their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Fluorinated Piperidine Analogues
The development of fluorinated analogues of piperidine, based on a 2-azaspiro[3.3]heptane scaffold, is another area of interest. These analogues, with their potential for use in drug design, demonstrate the adaptability and utility of piperidine derivatives in creating new medicinal compounds (Chernykh et al., 2016).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-heptan-2-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h12H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFBGAAUGIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566138 | |
Record name | 1-(Heptan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Heptan-2-YL)piperidine | |
CAS RN |
150617-75-7 | |
Record name | 1-(Heptan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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